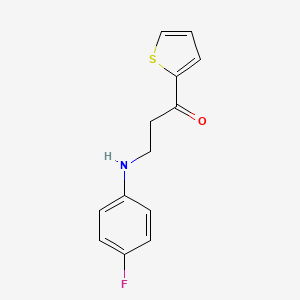

Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of thiophene compounds in general. Thiophene derivatives are of significant interest due to their potential pharmaceutical applications and their use as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiophene derivatives can involve palladium-catalyzed annulation reactions, as described in the formation of 4-methylphenanthrenes using diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate and internal alkynes . Another method includes the reaction of thiocarbamoyl derivatives with metal ions to form metal complexes, as seen in the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes . These methods highlight the versatility of thiophene derivatives in forming complex structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using various analytical techniques such as UV-Vis, IR, (1)H NMR, and EPR spectroscopy. These techniques help in determining the structure and confirming the identity of the synthesized compounds, as demonstrated in the characterization of the metal complexes of a thiophene derivative . The structure of thiophene derivatives is crucial for their chemical reactivity and biological activity.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions to form different fused ring systems with potential pharmaceutical uses. For instance, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile leads to the formation of pyrazoles, pyridazines, and pyrimidines . Similarly, the reactivity of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with diethyl malonate results in the synthesis of coumarin, pyridine, and thiazole derivatives . These reactions demonstrate the rich chemistry of thiophene derivatives and their potential for creating diverse medicinal compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be studied using techniques like gas chromatography, as shown in the separation and determination of methyl 3-amino-2-thiophenecarboxylate . Such analyses are important for quality control and for understanding the behavior of these compounds under different conditions. The properties of thiophene derivatives, such as solubility, stability, and reactivity, are key factors in their application as pharmaceuticals or chemical intermediates.

科学的研究の応用

Corrosion Inhibition

A study focused on the corrosion inhibition effects of thiophene derivatives, including similar compounds, on mild steel in hydrochloric acid solutions. These inhibitors showed high efficiency, which increased with the concentration of inhibitors but decreased with rising temperatures. Their adsorption followed the Langmuir adsorption isotherm, indicating potential applications in protecting metals from corrosion (Yadav, Behera, Sinha, & Yadav, 2014).

Sensing Activities and Magnetic Properties

Research on microporous lanthanide-based metal-organic frameworks (MOFs) incorporating thiophene dicarboxylate ligands has revealed applications in gas adsorption and sensing, as well as magnetic properties. These MOFs exhibited moderate adsorption properties for N2 and CO2 gases and showed sensing properties towards nitrobenzene, acetone, and Cu(2+) ions in various solutions. One specific compound demonstrated a significant magnetocaloric effect, underscoring the potential for these materials in sensors and magnetic applications (Wang et al., 2016).

Photolysis Studies

Investigations into the photolysis of azidobenzo[b]thiophens have contributed to understanding the chemical behavior and potential applications of thiophene derivatives in synthetic chemistry. These studies provide insights into the reactivity of thiophene compounds under light, which could be relevant for developing novel photoreactive materials or in photolysis-based synthetic pathways (Iddon, Suschitzky, & Taylor, 1974).

Anticancer Activity

The anticancer potential of thiophene derivatives has been highlighted through the synthesis of novel heterocycles that showed potent activity against the colon HCT-116 human cancer cell line. This research opens avenues for the use of thiophene-based compounds in cancer treatment, emphasizing the importance of chemical modification and synthesis in discovering new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Electrochromic Properties

A study on the copolymerization of a thiophene derivative with 3,4-ethylenedioxythiophene (EDOT) explored the development of materials with multicolor electrochromic properties. These materials exhibit a variety of colors upon oxidation, suggesting their potential in applications such as camouflage and electrochromic devices or displays (Algi, Öztaş, Tirkeş, Cihaner, & Algi, 2013).

作用機序

Mode of Action

The exact mode of action of Diethyl 3-methyl-5-(3-methylbenzamido)thiophene-2,4-dicarboxylate is currently unknown due to the lack of specific studies on this compound . Thiophene-based analogs have been studied for their potential biological activities .

Result of Action

Some thiophene derivatives have shown potential anti-proliferative and anti-microbial activities .

特性

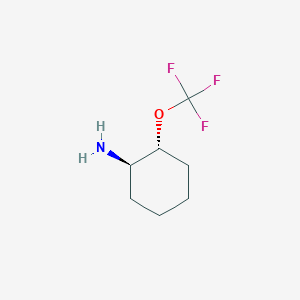

IUPAC Name |

diethyl 3-methyl-5-[(3-methylbenzoyl)amino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-5-24-18(22)14-12(4)15(19(23)25-6-2)26-17(14)20-16(21)13-9-7-8-11(3)10-13/h7-10H,5-6H2,1-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTDJGLCOUANMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)

![2-(4-ethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3005919.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B3005921.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)